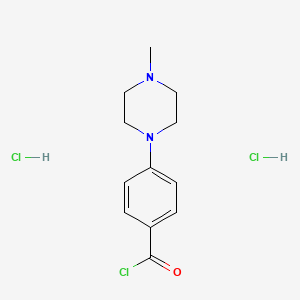
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is a chemical compound with the molecular formula C12H15ClN2O·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Gleevec, which is used to treat certain types of leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration to minimize energy consumption and waste. The yield of the product is typically high, with purity levels exceeding 99.8% .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: The compound can hydrolyze to form 4-(4-Methylpiperazin-1-yl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substituted Benzoyl Derivatives: Formed through substitution reactions.
4-(4-Methylpiperazin-1-yl)benzoic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of tyrosine kinase inhibitors like Gleevec, which are used to treat chronic myelogenous leukemia and certain forms of acute lymphoblastic leukemia.
Organic Synthesis: Employed in the synthesis of various organic compounds due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Gleevec, the compound is involved in the inhibition of the BCR-ABL tyrosine kinase, which is associated with the proliferation of cancer cells in chronic myelogenous leukemia .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic Acid Dihydrochloride: Another intermediate used in pharmaceutical synthesis.
4-(4-Methylpiperazin-1-yl)methylbenzoyl Chloride Hydrochloride: Similar in structure and used for similar applications.
Uniqueness
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is unique due to its high purity and efficiency in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoyl chloride;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16;;/h2-5H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWOJORXANXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)




![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)



